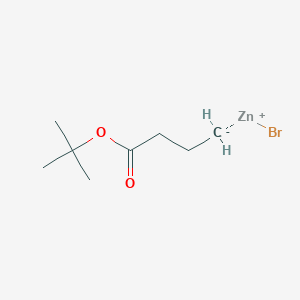
MFCD08064072
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxyphenylzinc Iodide . It is a chemical compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically provided as a solution in tetrahydrofuran, a common solvent used in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylzinc Iodide is synthesized through the reaction of 3,5-dimethoxyphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as: [ \text{3,5-Dimethoxyphenyl Iodide} + \text{Zinc} \rightarrow \text{3,5-Dimethoxyphenylzinc Iodide} ]
Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethoxyphenylzinc Iodide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethoxyphenylzinc Iodide primarily undergoes substitution reactions, where the phenylzinc moiety acts as a nucleophile. It can react with various electrophiles to form new carbon-carbon bonds. Some common reactions include:
Coupling Reactions: It can participate in cross-coupling reactions with halides or pseudohalides to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Electrophiles: Halides, carbonyl compounds, and other electrophilic species.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from reactions involving 3,5-Dimethoxyphenylzinc Iodide depend on the electrophile used. For example, coupling with aryl halides forms biaryl compounds, while addition to aldehydes or ketones forms secondary or tertiary alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethoxyphenylzinc Iodide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and natural products where precise control over the formation of carbon-carbon bonds is required.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 3,5-Dimethoxyphenylzinc Iodide can have significant biological activity. For example, biaryl compounds synthesized using this reagent can be used as intermediates in the synthesis of drugs and other biologically active molecules.
Industry: In the industrial sector, 3,5-Dimethoxyphenylzinc Iodide is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules used in various applications .
Wirkmechanismus
The mechanism by which 3,5-Dimethoxyphenylzinc Iodide exerts its effects is primarily through its role as a nucleophile in organic reactions. The phenylzinc moiety can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. The zinc atom in the compound helps to stabilize the negative charge on the phenyl group, making it a more effective nucleophile. This stabilization is crucial for the compound’s reactivity and selectivity in various organic reactions .
Vergleich Mit ähnlichen Verbindungen
Phenylzinc Iodide: Similar in structure but lacks the methoxy groups on the phenyl ring.
3,5-Dimethoxyphenylmagnesium Bromide: Another organometallic compound with similar reactivity but uses magnesium instead of zinc.
3,5-Dimethoxyphenylboronic Acid: Used in similar coupling reactions but involves boron chemistry.
Uniqueness: 3,5-Dimethoxyphenylzinc Iodide is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in organic reactions. The use of zinc also provides different reactivity compared to magnesium or boron, making it a valuable reagent in specific synthetic applications .
Eigenschaften
IUPAC Name |
1,3-dimethoxybenzene-5-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHSISAPDLLGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)






